molecular formula C13H16F2N2O2 B13101799 Ethyl 2-(3-(difluoromethyl)-5,5a,6,6a-tetrahydrocyclopropa[g]indazol-1(4H)-yl)acetate

Ethyl 2-(3-(difluoromethyl)-5,5a,6,6a-tetrahydrocyclopropa[g]indazol-1(4H)-yl)acetate

Cat. No.: B13101799
M. Wt: 270.27 g/mol
InChI Key: FOHOVOXERBIAJW-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(difluoromethyl)-5,5a,6,6a-tetrahydrocyclopropa[g]indazol-1(4H)-yl)acetate is a complex organic compound that features a unique cyclopropane-fused indazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-(difluoromethyl)-5,5a,6,6a-tetrahydrocyclopropa[g]indazol-1(4H)-yl)acetate typically involves multiple steps, starting with the preparation of the indazole core. One common method involves the cycloaddition of α-substituted α-diazomethylphosphonates with arynes to form the indazole ring . The difluoromethyl group can be introduced via a radical-mediated decarboxylative C(sp^3)-N cross-coupling reaction . The final step involves esterification to form the ethyl acetate moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and the use of efficient catalysts for the cross-coupling reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(difluoromethyl)-5,5a,6,6a-tetrahydrocyclopropa[g]indazol-1(4H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the indazole ring or the difluoromethyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving indazole derivatives.

    Medicine: The compound could be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where indazole derivatives have shown efficacy.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-(3-(difluoromethyl)-5,5a,6,6a-tetrahydrocyclopropa[g]indazol-1(4H)-yl)acetate involves its interaction with specific molecular targets. The indazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The difluoromethyl group can enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-(difluoromethyl)-5,5a,6,6a-tetrahydrocyclopropa[g]indazol-1(4H)-yl)acetate is unique due to its cyclopropane-fused indazole structure, which is not commonly found in other compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H16F2N2O2

Molecular Weight

270.27 g/mol

IUPAC Name

ethyl 2-[3-(difluoromethyl)-5,5a,6,6a-tetrahydro-4H-cyclopropa[g]indazol-1-yl]acetate

InChI

InChI=1S/C13H16F2N2O2/c1-2-19-10(18)6-17-12-8(11(16-17)13(14)15)4-3-7-5-9(7)12/h7,9,13H,2-6H2,1H3

InChI Key

FOHOVOXERBIAJW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(CCC3C2C3)C(=N1)C(F)F

Origin of Product

United States

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